(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(5-chloro-1,2-benzoxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAIRIAKAFRBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine typically involves:
- Construction or modification of the benzo[d]isoxazole core.
- Introduction of the chlorine substituent at position 5.
- Functionalization at position 3 to install the methanamine group.
The key challenge is selective substitution and functional group interconversion on the heterocyclic ring without compromising the isoxazole integrity.
Preparation via Reduction of 3-Formyl or 3-Aldehyde Precursors
One common approach involves preparing the 3-formyl (aldehyde) derivative of 5-chlorobenzo[d]isoxazole followed by reductive amination or direct reduction to the methanamine.
Step 1: Synthesis of 5-chlorobenzo[d]isoxazole-3-carbaldehyde
Starting from 5-chlorobenzo[d]isoxazole, selective formylation at position 3 can be achieved using directed lithiation or electrophilic substitution methods, followed by oxidation steps if necessary.
Step 2: Reductive amination or reduction to methanamine
The aldehyde is then subjected to reductive amination with ammonia or an amine source using reducing agents such as tin(II) chloride (SnCl2·2H2O) or sodium borohydride in the presence of ammonium salts. This converts the aldehyde group to the corresponding methanamine.
For example, a similar methodology was reported for benzo[c]isoxazole derivatives where aldehydes were reduced with SnCl2·2H2O in ethyl acetate/methanol at room temperature over 24 hours to yield the corresponding amines.
Preparation via Sulfonic Acid Intermediates and Subsequent Amination
Another documented route involves intermediates such as benzo[d]isoxazol-3-yl-methanesulfonic acid or its salts, which can be converted to the methanamine derivative.
Step 1: Sulfonation
Benzo[d]isoxazol-3-yl-acetic acid is sulfonated directly using sulfonyl chlorides or chlorohydrins in solvents like dioxane to form benzo[d]isoxazol-3-yl-methanesulfonic acid.
Step 2: Salt formation and amination
The sulfonic acid intermediate is converted into suitable salts (e.g., sodium, lithium, or organic amine salts) which can undergo nucleophilic substitution or amination reactions to introduce the methanamine group.
This method is advantageous for large-scale synthesis due to the stability of sulfonic acid intermediates and the ability to isolate pure salts.
Chlorination at Position 5
The chlorine substituent at position 5 can be introduced either prior to or after the formation of the benzo[d]isoxazole ring depending on the synthetic route.
Electrophilic aromatic substitution using chlorine sources (e.g., N-chlorosuccinimide) on the benzo[d]isoxazole ring can selectively chlorinate position 5 due to electronic and steric effects.
Alternatively, starting materials bearing a chlorine substituent at the corresponding position can be used for ring closure to form the chlorinated benzo[d]isoxazole.
Representative Preparation Protocol (Based on Patent US7291742B2 and Related Literature)
Analytical and Purification Techniques
Purification : Column chromatography on silica gel is commonly used to purify intermediates and final products, employing solvent gradients such as ethyl acetate/petroleum ether.
Characterization : The compounds are characterized by ^1H and ^13C NMR, HRMS, and melting point determination to confirm structure and purity.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive amination of aldehyde | 5-chlorobenzo[d]isoxazole-3-carbaldehyde | SnCl2·2H2O, NH3 or amines | Room temp, 24 h, ethyl acetate/methanol | Direct conversion to amine, mild conditions | Requires aldehyde precursor synthesis |
| Sulfonic acid intermediate route | Benzo[d]isoxazol-3-yl-acetic acid | Sulfonyl chlorohydrin, alkali metal hydroxide, amine | Room temp to 35°C, aqueous/organic solvents | Scalable, stable intermediates | Multi-step, requires salt formation |
| Electrophilic chlorination | Benzo[d]isoxazole derivatives | N-chlorosuccinimide or similar | Controlled temperature, selective | Enables late-stage chlorination | Possible over-chlorination |
Chemical Reactions Analysis
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives. Reagents such as sodium iodide (NaI) in acetone can facilitate this reaction.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: NaI, acetone, at elevated temperatures.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted derivatives at the chloro position.
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine as a treatment for several neurological disorders. According to a patent, this compound exhibits T-type calcium channel inhibitory activity, which can be beneficial in treating conditions such as:
- Parkinson's Disease : It has been shown to enhance the effects of levodopa, a common medication for Parkinson's disease, and may reduce tremors associated with the condition.
- Neuropathic Pain : The compound is also indicated for use in treating neuropathic pain, including chemotherapy-induced peripheral neuropathy .
Psychiatric Disorders
The compound is being investigated for its efficacy in treating various psychiatric disorders, including:
- Schizophrenia
- Bipolar Disorder
- Depressive Disorders
- Anxiety Disorders
These applications stem from its ability to modulate neurotransmitter systems, potentially improving symptoms associated with these conditions .
Mechanistic Insights
The biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that it may influence pathways involved in neurotransmission and neuroprotection. For example, it has been shown to increase levels of D-serine in the brain, which is implicated in seizure development and other neurological processes .
Comparative Biological Activities
A summary of the biological activities observed for this compound and related compounds is presented below:
Synthesis and Chemical Properties
The synthesis of this compound typically involves the following steps:
- Formation of the Isoxazole Ring : This can be achieved through reactions involving hydroxylamine and appropriate carbonyl compounds.
- Substitution Reactions : Introduction of the chlorobenzo group via electrophilic aromatic substitution.
- Final Derivatization : The methanamine group can be introduced through reductive amination or other amine synthesis methods.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
Case Study 1: Neuropathic Pain
A study demonstrated that administration of this compound significantly reduced pain responses in animal models of neuropathic pain, suggesting its potential as a therapeutic agent for managing chronic pain conditions .
Case Study 2: Cancer Cell Lines
In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with IC50 values comparable to established anticancer drugs .
Mechanism of Action
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine: can be compared with other similar compounds, such as (6-Chlorobenzo[d]isoxazol-3-yl)methanamine and (5-Bromobenzo[d]isoxazol-3-yl)methanamine These compounds share structural similarities but differ in the position and type of halogen substituent, which can influence their reactivity and biological activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include derivatives with substitutions at the 5-position of the benzisoxazole ring or modifications to the methanamine group. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties:
| Compound | Substituent | Molecular Weight | IC50 (μM) | Key Properties |
|---|---|---|---|---|
| (5-Chlorobenzo[d]isoxazol-3-yl)methanamine | Cl | 196.63 | 26.31–102.10 | Moderate lipophilicity (Cl), electron-withdrawing, reduced enzymatic inhibition |
| (5-Methylbenzo[d]isoxazol-3-yl)methanamine | CH₃ | 176.22 | 10.50–74.30 | Enhanced activity due to electron-donating CH₃; higher potency in enzyme assays |
| (5-Fluorobenzo[d]isoxazol-3-yl)methanamine | F | 180.17 | N/A | Smaller substituent, higher electronegativity; potential for improved solubility |
| (5-Bromobenzo[d]isoxazol-3-yl)methanamine | Br | 241.08 | N/A | Increased lipophilicity; may hinder membrane permeability |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | C₆H₄CH₃ | 188.23 | N/A | Extended aromaticity; improved π-interactions |
Notes:
- Activity Trends : Methyl-substituted derivatives (e.g., 5-methyl) exhibit superior inhibitory activity (IC₅₀ 10.50–74.30 μM) compared to chloro analogs (IC₅₀ 26.31–102.10 μM), as electron-donating groups enhance binding affinity in certain enzyme systems .
- Chlorine vs.
Key Research Findings
- Substituent Effects : A study on benzo[d]isoxazole derivatives revealed that 5-methyl substitution improves IC₅₀ values by 2–3 fold compared to chloro analogs in MAO-B inhibition .
- Conformational Analysis : Computational studies on bicyclic methanamines demonstrated that π-interactions between aromatic substituents and target residues dictate diastereomer ratios (e.g., 3a:3b = 1:3 with TEA vs. 1:1 with Li₂CO₃) .
Biological Activity
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 182.60 g/mol
- CAS Number : 28750314
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, leading to inhibition or activation depending on the target. This interaction is crucial for its anticancer and antimicrobial properties.
- Cell Signaling Modulation : It modulates key signaling pathways, influencing gene expression and cellular metabolism. This modulation impacts processes such as energy production and biosynthesis.
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins, thus promoting cell death in malignant tissues.
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity :
- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
- A notable study reported that treatment with this compound led to increased levels of caspase-3 and caspase-8, indicating its role in apoptosis induction .
- Antimicrobial Properties :
- The compound displays antimicrobial activity against several bacterial strains, suggesting potential use in treating infections. Its structural similarity to purines may enhance its efficacy as an enzyme inhibitor in microbial metabolism .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent .
Data Table: Biological Activities Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells; significant cytotoxicity | |
| Antimicrobial | Effective against S. aureus and E. coli; low MIC values | |
| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways |
Q & A
Basic Synthesis: What are the optimal reaction conditions for synthesizing bicyclic scaffolds containing the (5-chlorobenzo[d]isoxazol-3-yl)methanamine moiety?
Answer:
The synthesis of such scaffolds typically involves [1,3]-dipolar cycloaddition reactions. Key parameters include:
- Solvent selection : Polar solvents like methanol (MeCN) or methanol/DMF mixtures enhance yields compared to non-polar solvents like chloroform. For example, methanol/DMF with triethylamine (TEA) as a base achieved 50% yield .
- Base choice : Weak organic bases (e.g., TEA, pKb ~5–3) favor higher stereoselectivity, while inorganic bases (e.g., NaHCO₃) improve reaction efficiency but reduce stereocontrol .
- Reagent addition order : Adding chloroxime last improves yield by minimizing premature decomposition of intermediates .
Advanced Synthesis: How can stereochemical outcomes be controlled in cycloaddition reactions involving this compound?
Answer:
Stereoselectivity is driven by π-interactions between aromatic moieties in reagents. Computational studies show that T-shaped CH/π interactions between phenyl groups stabilize the kinetically favored 3aR,6aS isomer (3b) under organic base conditions .
- Key factors :
- Use aryl-substituted reagents (e.g., L-phenylalanine-derived nitrile oxide) to promote π-stacking in transition states.
- Avoid inorganic bases (e.g., Li₂CO₃) or metal cations (e.g., Li⁺), which disrupt π-interactions, reducing 3b selectivity .
- Kinetic control via fast nitrile oxide generation minimizes side reactions .
Basic Characterization: What analytical techniques are suitable for distinguishing diastereoisomers of this compound?
Answer:
- ¹H NMR : Isomer ratios (e.g., 1:1 or 1:3) can be quantified via signal integration. Overlapping signals may require variable-temperature NMR to resolve .
- HPLC : Reverse-phase chromatography with UV detection separates isomers, especially when diastereoselectivity is low .
- Melting Point Analysis : Distinct melting ranges for isomers (e.g., 3a vs. 3b) provide preliminary identification .
Basic Application: How is this scaffold used in peptide mimic design?
Answer:
The bicyclic diamino structure imposes conformational constraints, mimicking natural β-sheet or turn motifs:
- Peptide synthesis : Incorporate the scaffold into sequences via standard coupling (e.g., EDC/HOBt).
- Stabilization : The rigid isoxazoline ring and NH groups facilitate hydrogen bonding, enhancing stability against proteolysis .
Advanced Application: What evidence supports its role in stabilizing parallel β-sheet structures?
Answer:
- NMR studies : Peptides with the 3aR,6aS isomer (3b) exhibit NOEs indicative of parallel turns (e.g., H4y-CHBn proximity) .
- Computational modeling : π-Stacking between aromatic side chains and the scaffold aligns β-strands in silico .
- Biological relevance : Stabilized β-sheets mimic amyloidogenic regions (e.g., in prion proteins), enabling studies of fibril formation .
Data Contradiction: How to resolve conflicting observations in reaction yields under high-polarity solvents?
Answer:
Higher solvent polarity (e.g., MeCN vs. CHCl₃) may paradoxically reduce yields due to:
- Increased nitrile oxide decomposition : Polar solvents accelerate side reactions unless base solubility is optimized .
- Metal cation interference : Inorganic bases (e.g., K₂CO₃) in polar solvents disrupt π-interactions, lowering stereoselectivity and yield .
Methodological fix : Use mixed solvents (e.g., MeCN/DMF) with organic bases to balance polarity and reaction control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
